Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate
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Overview
Description
Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the chlorophenyl group: This step involves the reaction of the triazole with a chlorophenylmethyl halide under basic conditions.
Attachment of the butanoate moiety: The final step involves the esterification of the triazole derivative with butanoic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its triazole moiety.
Agriculture: The compound can be used as a fungicide or herbicide to protect crops from diseases and pests.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Itraconazole: A triazole-containing antifungal agent.
Uniqueness
Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate is unique due to its specific substitution pattern and the presence of the butanoate ester group. This structural uniqueness can result in distinct biological activities and applications compared to other triazole derivatives .
Properties
IUPAC Name |
methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-23-14(21)6-3-7-17-15(22)13-10-20(19-18-13)9-11-4-2-5-12(16)8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUCGQDJBRVQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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